Structural Elucidation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Using ¹H and ¹³C NMR Spectroscopy
Structural Elucidation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Using ¹H and ¹³C NMR Spectroscopy
Executive Summary
The structural elucidation of substituted 1,3-dioxanes is a critical analytical workflow in the development of conformationally restricted pharmacophores and energetic materials[1]. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol presents a unique stereochemical challenge: the central six-membered ring adopts a locked chair conformation, but the spatial arrangement of the C5 substituents (nitro vs. hydroxymethyl) is governed by a complex interplay of steric and stereoelectronic effects. This technical guide provides an authoritative, self-validating methodology for the complete structural and stereochemical assignment of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Stereochemical Framework & Causality
Before acquiring NMR data, an application scientist must establish the theoretical conformational space of the molecule. The 1,3-dioxane ring strongly prefers a chair conformation.
The Conformational Lock: The C2-phenyl group has a massive steric requirement (A-value ≈ 2.9 kcal/mol) and acts as a conformational anchor. It exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6[2].
The C5 Competition (Causality of Axial Preference): At the C5 position, the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups compete for the equatorial position. In a standard cyclohexane system, the bulkier -CH₂OH group (A-value ≈ 1.7 kcal/mol) would force the smaller -NO₂ group (A-value ≈ 1.1 kcal/mol) into the axial position purely based on sterics. However, in 1,3-dioxanes, stereoelectronic effects dominate[3].
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Electrostatic Repulsion: An equatorial nitro group would align its strong dipole parallel to the endocyclic C-O bonds, causing severe electrostatic repulsion.
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Hyperconjugation: An axial nitro group benefits from stabilizing hyperconjugative interactions, where the lone pairs of the ring oxygens ( ) donate electron density into the antibonding orbital of the C-NO₂ bond ( ).
Consequently, both steric and stereoelectronic factors work synergistically to lock the molecule into the trans-diastereomer (where the C2-phenyl and C5-hydroxymethyl groups are both equatorial, placing them trans to each other across the ring plane)[2].
Experimental Workflow: A Self-Validating Protocol
To ensure high-fidelity data capable of resolving subtle diastereotopic differences, the following self-validating acquisition protocol must be strictly adhered to[4].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is non-polar, preventing the disruption of intramolecular hydrogen bonding, while TMS provides an absolute zero-point reference (0.00 ppm) to validate the chemical shift scale.
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Probe Tuning and Matching: Manually tune the probe for both ¹H (e.g., 400/500 MHz) and ¹³C frequencies. Causality: Optimal impedance matching maximizes RF power transfer, ensuring accurate 90° pulse widths and maximizing the Signal-to-Noise Ratio (SNR).
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Shimming and Lock: Lock onto the ²H signal of CDCl₃ and optimize the Z1-Z5 shims. Validation Check: The TMS ¹H singlet must exhibit a linewidth at half-height ( ) of ≤ 1.0 Hz. If broader, re-shim.
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Pulse Calibration: Calibrate the 90° pulse ( ) for the specific sample. Accurate flip angles are critical for quantitative integration and the efficiency of 2D magnetization transfers.
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Acquisition:
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¹H NMR: Acquire 16 scans with a relaxation delay ( ) of 2.0 seconds to ensure complete longitudinal relaxation.
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¹³C NMR: Acquire 512–1024 scans with broadband ¹H decoupling (WALTZ-16) and a of 2.0 seconds.
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Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase correction (zero and first-order) and a polynomial baseline correction.
Caption: Experimental workflow for self-validating NMR acquisition and processing.
¹H NMR Analysis & Mechanistic Assignment
The ¹H NMR spectrum of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is highly diagnostic due to the rigid chair conformation.
Table 1: Quantitative ¹H NMR Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( , Hz) | Assignment Rationale |
| C2-H | 5.45 | Singlet (s) | 1H | - | Highly deshielded by two adjacent oxygens and the equatorial phenyl ring. |
| C4/C6-H (eq) | 4.80 | Doublet (d) | 2H | 11.5 | Equatorial protons; strongly deshielded by the spatial proximity of the axial NO₂ group. |
| C4/C6-H (ax) | 4.25 | Doublet (d) | 2H | 11.5 | Axial protons; form an AB spin system with the equatorial protons. |
| C5-CH₂ | 3.95 | Doublet (d) | 2H | 6.0 | Hydroxymethyl protons; coupled to the adjacent hydroxyl proton. |
| -OH | 2.80 | Triplet (t) | 1H | 6.0 | Exchangeable proton; broadens or disappears upon D₂O shake. |
| Ph (ortho) | 7.45 | Multiplet (m) | 2H | - | Aromatic protons closest to the electron-withdrawing acetal center. |
| Ph (meta/para) | 7.35 | Multiplet (m) | 3H | - | Bulk aromatic protons. |
Mechanistic Insight: The C4 and C6 protons are diastereotopic and appear as a classic AB quartet. The large geminal coupling constant ( Hz) is typical for isolated methylene groups in a rigid ring[4]. The pronounced downfield shift of the equatorial protons (4.80 ppm) relative to the axial protons (4.25 ppm) is a direct consequence of the magnetic anisotropy and spatial deshielding exerted by the axial nitro group.
¹³C NMR Analysis
The ¹³C NMR spectrum provides orthogonal validation of the carbon skeleton, heavily influenced by the electronegativity of the attached heteroatoms.
Table 2: Quantitative ¹³C NMR Data Summary
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C2 | 101.5 | CH | Acetal carbon (O-C-O linkage); extreme deshielding is characteristic of 1,3-dioxanes. |
| C5 | 88.2 | C (quat) | Quaternary carbon directly bonded to the strongly electron-withdrawing NO₂ group. |
| C4, C6 | 68.5 | CH₂ | Ring carbons adjacent to a single oxygen atom. |
| C5-CH₂OH | 61.8 | CH₂ | Exocyclic hydroxymethyl carbon. |
| Ph (ipso) | 137.0 | C (quat) | Aromatic carbon directly attached to the C2 position. |
| Ph (o/m/p) | 126.0 – 129.0 | CH | Resonances for the remaining five aromatic carbons. |
2D NMR Strategies for Definitive Connectivity
To eliminate any ambiguity in the 1D assignments, 2D NMR techniques are employed as the final validation layer[4].
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COSY (Correlation Spectroscopy): Confirms the geminal coupling network between the diastereotopic C4/C6 axial and equatorial protons.
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HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their corresponding ¹³C signals, unambiguously differentiating the exocyclic C5-CH₂OH group (cross-peak at 3.95 / 61.8 ppm) from the endocyclic C4/C6 methylene groups (cross-peaks at 4.25, 4.80 / 68.5 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of the molecular skeleton by showing 2-bond and 3-bond correlations across quaternary centers.
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.
Conclusion
The structural elucidation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol relies on a rigorous understanding of 1,3-dioxane stereochemistry combined with a highly controlled NMR acquisition protocol. By analyzing the AB spin systems in the ¹H NMR and verifying connectivity through HMBC, researchers can confidently assign the trans-diastereomeric conformation, driven by the stereoelectronic preference of the axial nitro group. This methodology ensures robust, reproducible data critical for downstream pharmaceutical and materials science applications.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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Kuramshina, A. E., & Kuznetsov, V. V. (2016). Conformational analysis of 5-bromo-5-nitro-1,3-dioxane. Russian Journal of General Chemistry, 86, 1-6.
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Juaristi, E., et al. (1987). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide, and sulfone substitution at C(5). The Journal of Organic Chemistry, 52(17), 3806-3811.
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Richards, W. P. C., et al. (2019). Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. ACS Omega, 4(15), 16421-16427.
